

Technical Guide: Physicochemical Characteristics of 1-Chloro-4-(4-pyridinylmethyl)phthalazine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Chloro-4-(4-pyridinylmethyl)phthalazine

Cat. No.: B029344

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Abstract

This document provides a comprehensive technical overview of the physicochemical properties, synthesis, and contextual biological relevance of **1-Chloro-4-(4-pyridinylmethyl)phthalazine**. Identified by CAS number 101494-85-3, this chlorinated phthalazine derivative is a key intermediate in the synthesis of Vatalanib, a potent vascular endothelial growth factor receptor (VEGFR) inhibitor.^{[1][2][3][4]} This guide consolidates available data on its chemical and physical properties, outlines a detailed experimental protocol for its synthesis, and situates the compound within the broader landscape of cancer drug development. All quantitative data are presented in tabular format for clarity, and the synthetic workflow is visualized using a process diagram.

Core Physicochemical Characteristics

1-Chloro-4-(4-pyridinylmethyl)phthalazine is a heterocyclic aromatic compound with the molecular formula C₁₄H₁₀CIN₃.^{[5][6]} Its core structure consists of a phthalazine ring system substituted with a chloro group at the 1-position and a 4-pyridinylmethyl group at the 4-position. The key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of **1-Chloro-4-(4-pyridinylmethyl)phthalazine**

Property	Value	Source
CAS Number	101094-85-3	[1] [5] [6]
Molecular Formula	C14H10ClN3	[1] [5] [6]
Molecular Weight	255.7 g/mol	[1] [5] [6]
Melting Point	170 °C (recrystallized from ethanol)	[1] [6]
Boiling Point (Predicted)	498.6 ± 35.0 °C	[1] [6]
Density (Predicted)	1.314 ± 0.06 g/cm³	[6]
pKa (Predicted)	5.36 ± 0.10	[1]
LogP (XLogP3)	1.83	[6]
Topological Polar Surface Area	38.7 Å²	[6]
Flash Point (Predicted)	287.1 ± 11.5 °C	[6]
Refractive Index (Predicted)	1.669	[6]

Synthesis Protocol

The synthesis of **1-Chloro-4-(4-pyridinylmethyl)phthalazine** is a multi-step process commencing from phthalic anhydride.[\[5\]](#) The general and widely applicable method for creating the 1-chlorophthalazine scaffold involves the formation of a phthalazinone intermediate, followed by chlorination.[\[7\]](#)[\[8\]](#)[\[9\]](#) The following is a detailed experimental protocol based on established chemical literature for analogous compounds.

Materials and Equipment

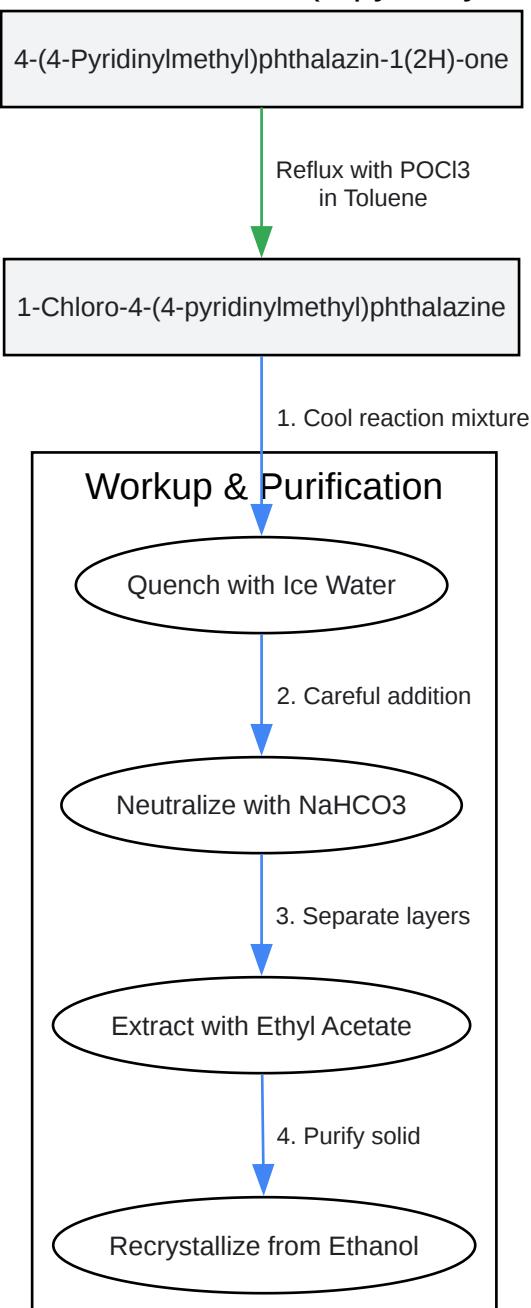
- Phthalic anhydride
- 4-Pyridineacetic acid hydrochloride
- Hydrazine hydrate (80% solution)

- Phosphorus oxychloride (POCl₃)
- Triethylamine (TEA) or other suitable base
- Solvents: Acetic acid, Ethanol, Toluene
- Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels)
- Heating mantles and magnetic stirrers
- Rotary evaporator
- Filtration apparatus (Büchner funnel)
- Recrystallization apparatus
- Thin-layer chromatography (TLC) equipment for reaction monitoring

Experimental Workflow Diagram

The synthetic pathway from the key intermediate to the final product is illustrated below.

Synthesis Workflow for 1-Chloro-4-(4-pyridinylmethyl)phthalazine

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Caption: Synthesis and purification of the target compound.

Step-by-Step Procedure

Step 1: Synthesis of 4-(4-Pyridinylmethyl)phthalazin-1(2H)-one

- In a round-bottom flask, a mixture of phthalic anhydride (1 equivalent) and 4-pyridineacetic acid hydrochloride (1 equivalent) is suspended in glacial acetic acid.
- Hydrazine hydrate (1.2 equivalents) is added dropwise to the stirred suspension.
- The reaction mixture is heated to reflux (approximately 118 °C) and maintained for 4-6 hours, with the reaction progress monitored by TLC.
- After completion, the mixture is cooled to room temperature, and the resulting precipitate is collected by vacuum filtration.
- The crude solid is washed with cold water and then ethanol to yield 4-(4-pyridinylmethyl)phthalazin-1(2H)-one.

Step 2: Chlorination to **1-Chloro-4-(4-pyridinylmethyl)phthalazine**

- The dried 4-(4-pyridinylmethyl)phthalazin-1(2H)-one from the previous step (1 equivalent) is suspended in a minimal amount of toluene or another high-boiling inert solvent.
- Phosphorus oxychloride (POCl₃, 3-5 equivalents) is added cautiously to the suspension.
- The mixture is heated to reflux (approximately 110-120 °C) for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood as it evolves HCl gas.
- Upon completion (monitored by TLC), the reaction mixture is cooled to room temperature, and the excess POCl₃ is carefully removed under reduced pressure using a rotary evaporator.
- The resulting residue is cautiously quenched by pouring it onto crushed ice with vigorous stirring.
- The acidic aqueous solution is neutralized with a saturated solution of sodium bicarbonate or another suitable base until a precipitate forms.
- The solid product is collected by filtration, washed thoroughly with water, and dried under vacuum.

- For further purification, the crude product can be recrystallized from ethanol to yield pure **1-Chloro-4-(4-pyridinylmethyl)phthalazine**.

Spectral Data Analysis (Expected)

While specific spectra for this compound are not readily available in public databases, the expected characteristics based on its structure and data from analogous compounds are as follows:

Table 2: Expected Spectral Characteristics

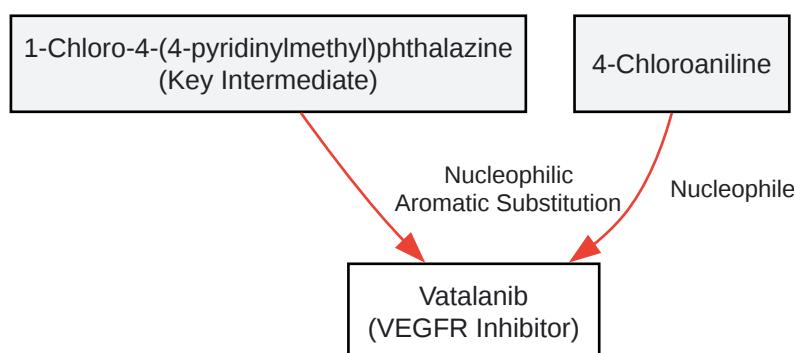
Technique	Expected Features
¹ H NMR	<ul style="list-style-type: none">- Aromatic protons of the phthalazine ring (multiplets in the δ 7.5-8.5 ppm region).-- Aromatic protons of the pyridine ring (two doublets, one pair more downfield due to proximity to nitrogen, likely in the δ 7.2-8.6 ppm region).-- A singlet for the methylene (-CH₂-) bridge protons, typically in the δ 4.0-4.5 ppm region.
¹³ C NMR	<ul style="list-style-type: none">- Multiple signals in the aromatic region (δ 120-150 ppm) for the carbon atoms of the phthalazine and pyridine rings.- A signal for the methylene carbon.- Quaternary carbons, including the one bearing the chloro group, will appear at characteristic shifts.
IR Spectroscopy	<ul style="list-style-type: none">- C=N stretching vibrations for the phthalazine and pyridine rings (around 1600-1650 cm⁻¹).-- Aromatic C-H stretching (around 3000-3100 cm⁻¹).-- C-Cl stretching vibration (typically in the fingerprint region, 600-800 cm⁻¹).
Mass Spectrometry	<ul style="list-style-type: none">- A molecular ion peak (M⁺) at m/z 255 and an M+2 peak at m/z 257 with an approximate intensity ratio of 3:1, characteristic of a compound containing one chlorine atom.

Biological Relevance and Application

The primary significance of **1-Chloro-4-(4-pyridinylmethyl)phthalazine** lies in its role as a key synthetic intermediate for Vatalanib (also known as PTK787).^{[1][2]} Vatalanib is a multi-targeted tyrosine kinase inhibitor that potently inhibits all known Vascular Endothelial Growth Factor (VEGF) receptors, as well as the Platelet-Derived Growth Factor Receptor (PDGFR).^{[2][3][4]}

Role in Vatalanib Synthesis

The chloro-substituent at the 1-position of the phthalazine ring is a reactive site, making it an excellent leaving group for nucleophilic aromatic substitution reactions. In the synthesis of Vatalanib, this position is reacted with 4-chloroaniline to form the final drug molecule.



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Caption: Role as an intermediate for Vatalanib.

Downstream Signaling Pathway Inhibition

As the precursor to Vatalanib, **1-Chloro-4-(4-pyridinylmethyl)phthalazine** is integral to the creation of a molecule that targets the VEGF signaling pathway. This pathway is critical for angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. By inhibiting VEGFR, Vatalanib blocks downstream signaling cascades, thereby preventing tumor neovascularization, growth, and metastasis.

Conclusion

1-Chloro-4-(4-pyridinylmethyl)phthalazine is a well-characterized compound with defined physicochemical properties. Its synthesis, achievable through a reproducible multi-step

process, leverages fundamental reactions in heterocyclic chemistry. While not biologically active in itself, its role as a pivotal intermediate in the production of the anti-angiogenic drug Vatalanib makes it a compound of significant interest to researchers and professionals in the field of medicinal chemistry and oncology drug development. This guide provides the core technical information required for its synthesis and characterization in a laboratory setting.

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- To cite this document: BenchChem. [Technical Guide: Physicochemical Characteristics of 1-Chloro-4-(4-pyridinylmethyl)phthalazine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b029344#physicochemical-characteristics-of-1-chloro-4-\(4-pyridinylmethyl-phthalazine\)](https://www.benchchem.com/product/b029344#physicochemical-characteristics-of-1-chloro-4-(4-pyridinylmethyl-phthalazine))

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